molecular formula C16H10ClN B12974887 8-Chloro-5H-benzo[b]carbazole

8-Chloro-5H-benzo[b]carbazole

Cat. No.: B12974887
M. Wt: 251.71 g/mol
InChI Key: XDUSIBDVIBCEPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5H-benzo[b]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fe-catalyzed 5-exo-dig intramolecular cyclization followed by 6π-electrocyclization and aromatization . This method utilizes iron catalysts to facilitate the formation of the carbazole ring system.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel–Crafts arylation, electrocyclization, and intramolecular cyclization reactions. These processes are often optimized for large-scale production to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-5H-benzo[b]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Chloro-5H-benzo[b]carbazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Chloro-5H-benzo[b]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in various chemical and biological systems. Its unique structure allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 5H-Benzo[b]carbazole
  • 2,3-Benzcarbazole
  • 2,3-Benzocarbazole

Comparison: 8-Chloro-5H-benzo[b]carbazole is unique due to the presence of the chlorine atom at the 8th position, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for specific applications .

Properties

Molecular Formula

C16H10ClN

Molecular Weight

251.71 g/mol

IUPAC Name

8-chloro-5H-benzo[b]carbazole

InChI

InChI=1S/C16H10ClN/c17-12-6-5-10-8-14-13-3-1-2-4-15(13)18-16(14)9-11(10)7-12/h1-9,18H

InChI Key

XDUSIBDVIBCEPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C4C=C(C=CC4=C3)Cl

Origin of Product

United States

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